![molecular formula C13H19NO3 B1332721 [(Adamantane-1-carbonyl)-amino]-acetic acid CAS No. 21241-41-8](/img/structure/B1332721.png)

[(Adamantane-1-carbonyl)-amino]-acetic acid

Vue d'ensemble

Description

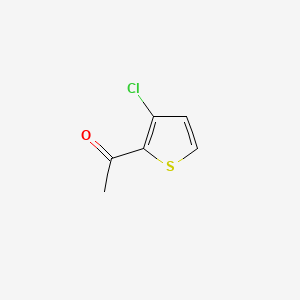

“[(Adamantane-1-carbonyl)-amino]-acetic acid” is a compound with the molecular formula C13H19NO3 . It is a derivative of adamantane, a tricyclic cage compound . The adamantane moiety is the structural backbone of numerous compounds and its discovery launched a new field of chemistry studying the approaches to the synthesis as well as the physicochemical and biological properties of organic polyhedral compounds with practical application in the pharmaceutical industry .

Synthesis Analysis

The synthesis of adamantane derivatives has been studied extensively. For example, 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea was synthesized by the reaction of freshly prepared adamantane-1-carbonyl chloride from corresponding acid with ammonium thiocyanate in a 1:1 M ratio in dry acetone .

Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) . The structure of the compound can be established by elemental analyses, FTIR, 1H, 13C NMR and mass spectroscopy .

Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, 1-Adamantanecarboxylic acid undergoes complexation reactions with cyclohexaamylose .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Applications De Recherche Scientifique

1. Organic & Biomolecular Chemistry

- Application : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

- Method : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

- Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

2. Advances in the Chemistry of Unsaturated Adamantane Derivatives

- Application : Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives .

- Method : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .

- Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

3. 1-Adamantanecarboxylic acid

- Application : It is used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles .

- Method : The specific method of application is not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

4. Adamantane in Drug Delivery Systems and Surface Recognition

- Application : Adamantane has promising applications in the field of targeted drug delivery and surface recognition .

- Method : The specific method of application is not mentioned in the source .

- Results : The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations .

5. Synthesis of Monodisperse, Highly Crystalline Nanoparticles

- Application : Adamantane derivatives are used as stabilizers in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles .

- Method : The specific method of application is not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

6. Polycondensation Reactions

- Application : Adamantane derivatives are used as additives in polycondensation reactions to yield conjugated polymers as possible optoelectronic materials .

- Method : The specific method of application is not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

7. Dry Etching Masks and Polymer Formulations

- Application : Adamantane is used in some dry etching masks and polymer formulations .

- Method : The specific method of application is not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

8. Solid-State NMR Spectroscopy

- Application : In solid-state NMR spectroscopy, adamantane is a common standard for chemical shift referencing .

- Method : The specific method of application is not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

9. Synthesis of Diamondoids

- Application : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

- Method : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .

- Results : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .

10. Synthesis of Functional Adamantane Derivatives

- Application : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

- Method : The specific method of application is not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

Orientations Futures

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This suggests a promising future for the study and application of adamantane derivatives.

Propriétés

IUPAC Name |

2-(adamantane-1-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-11(16)7-14-12(17)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCTZJMAHLGRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364219 | |

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Adamantane-1-carbonyl)-amino]-acetic acid | |

CAS RN |

21241-41-8 | |

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)